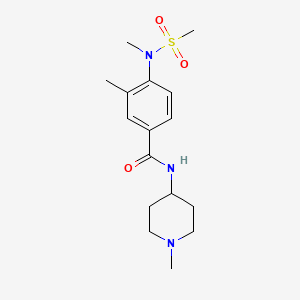![molecular formula C17H16N4O2 B4498162 N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B4498162.png)
N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
描述
N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which allows it to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Pyridinylcarbonyl Group: The pyridinylcarbonyl group can be attached using a nucleophilic substitution reaction, where the indole derivative reacts with a pyridinylcarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridinylcarbonyl chloride in the presence of triethylamine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
科学研究应用
N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of diseases like HIV and cancer.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, making the compound useful in the treatment of diseases like cancer and HIV.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridinylcarbonyl group but differ in the position of the pyridine ring.
Indole-3-carboxamides: These compounds have the same indole core but may have different substituents at the carboxamide group.
Uniqueness
N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific combination of the indole core, carboxamide group, and pyridinylcarbonyl group. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
N-[2-(pyridine-3-carbonylamino)ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(12-4-3-7-18-10-12)19-8-9-20-17(23)14-11-21-15-6-2-1-5-13(14)15/h1-7,10-11,21H,8-9H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSAYACMMPFIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[7-METHYL-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B4498086.png)

![N-(2-methoxyphenyl)-5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4498100.png)
![2-{[5-(2,5-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4498103.png)
![3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B4498122.png)
![4-fluoro-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4498136.png)
![4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B4498148.png)
![N~1~-{4-[8-isopentyl-1,9-dioxo-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B4498153.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4498155.png)
![N-(2-fluorophenyl)-3-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4498157.png)
![N-(3-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4498161.png)
![3-amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4498169.png)
![14-(2-methylpropyl)-12-(trifluoromethyl)-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11,13,15-tetraene-2,8-dione](/img/structure/B4498177.png)
![2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4498190.png)
